2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
Description
2-Methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a benzamide derivative featuring a trichloroethyl group and a thiourea moiety linked to a 3-nitrophenyl substituent. Its structural complexity arises from the combination of a benzamide core, a trichloroethylamine backbone, and a carbamothioyl-aryl group.
The synthesis of such compounds typically involves reacting substituted benzoyl chlorides with trichloroethylamine precursors, followed by thiourea functionalization. Characterization relies on spectroscopic methods (1H/13C NMR, IR) and X-ray crystallography for structural confirmation .
Properties
Molecular Formula |
C17H15Cl3N4O3S |
|---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3N4O3S/c1-10-5-2-3-8-13(10)14(25)22-15(17(18,19)20)23-16(28)21-11-6-4-7-12(9-11)24(26)27/h2-9,15H,1H3,(H,22,25)(H2,21,23,28) |
InChI Key |
QWLIRTMRNANCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nitrophenyl group, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The trichloroethyl group and the nitrophenyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl moiety increase polarity and may improve binding to polar enzyme active sites, as seen in molecular docking studies with InhA enzyme .
Molecular Docking and Bioactivity
- Antimicrobial Potential: Compounds with nitro or chloro substituents show affinity for bacterial enoyl-ACP reductase (InhA), a target in tuberculosis treatment. For instance, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide forms hydrogen bonds with InhA’s Val135 and water molecules, stabilizing the enzyme-inhibitor complex .
- Lipinski’s Rule Compliance : Analogs with log P < 5 (e.g., compound 3 in ) are more drug-like, whereas nitro-rich derivatives often exceed this threshold, limiting oral bioavailability .
Crystallographic and Conformational Analysis
- Hydrogen Bonding : Intramolecular N-H⋯O bonds create S(6) ring motifs, stabilizing planar conformations (e.g., 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide in ) .
- Crystal Packing : Halogen (Cl⋯Cl) and π-π interactions drive supramolecular assembly. For example, 3-fluorobenzamide derivatives form dimers via N-H⋯N hydrogen bonds .
Biological Activity
The compound 2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H17Cl3N4O3S |
| Molecular Weight | 427.7 g/mol |
| IUPAC Name | This compound |
| InChI Key | FQNSMNBIQKQIRH-UHFFFAOYSA-N |
This compound features a complex structure that includes a trichloroethyl group and a nitrophenyl moiety, which are significant for its biological interactions.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Dithiocarbamate Intermediate : The reaction between 3-nitroaniline and carbon disulfide produces a dithiocarbamate.
- Reaction with Trichloroethylamine : The dithiocarbamate is then reacted with 2,2,2-trichloroethylamine in the presence of solvents like dichloromethane and catalysts such as triethylamine to yield the final product.
Industrial Production
In an industrial setting, continuous flow reactors may be utilized to enhance efficiency and yield during the synthesis process.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules:
- Enzyme Inhibition : The nitrophenyl group can inhibit specific enzymes, potentially affecting metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of similar benzamide derivatives on cancer cell lines. The results indicated some derivatives demonstrated significant cytotoxicity against cancer cells with IC50 values in the low micromolar range, suggesting potential for further development in cancer therapeutics .
- Antiparasitic Activity : Research on compounds with similar structures has shown promising results against malaria parasites (Plasmodium spp.). These compounds displayed low cytotoxicity while effectively reducing parasitemia in vivo .
- Toxicological Assessments : Toxicity studies have indicated that while certain derivatives exhibit biological activity, they also require careful evaluation for safety in therapeutic applications .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Potential effectiveness against bacterial pathogens. |
| Anticancer | Significant cytotoxicity in cancer cell lines. |
| Antiparasitic | Efficacy against malaria parasites with low toxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
